Cas no 2098079-91-3 (2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one)

2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a brominated dihydropyridazinone derivative featuring a 4-fluorophenyl substituent, which enhances its utility as a versatile intermediate in organic synthesis. The presence of the reactive bromoethyl group allows for further functionalization, making it valuable in the development of pharmacologically active compounds, particularly in medicinal chemistry. Its fluorophenyl moiety contributes to improved binding affinity and metabolic stability in target molecules. This compound is particularly useful in the synthesis of heterocyclic frameworks and as a building block for drug discovery applications. High purity and well-defined structural characteristics ensure reproducibility in research and industrial settings.
2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one structure
2098079-91-3 structure
Product Name:2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
CAS No:2098079-91-3
MF:C12H10BrFN2O
MW:297.123005390167
CID:5057568
Update Time:2025-06-23

2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
    • 2-(2-bromoethyl)-6-(4-fluorophenyl)pyridazin-3-one
    • 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C12H10BrFN2O/c13-7-8-16-12(17)6-5-11(15-16)9-1-3-10(14)4-2-9/h1-6H,7-8H2
    • InChI Key: MXGSIONAKBVMAH-UHFFFAOYSA-N
    • SMILES: BrCCN1C(C=CC(C2C=CC(=CC=2)F)=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 348
  • XLogP3: 2.3
  • Topological Polar Surface Area: 32.7

2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one Pricemore >>

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Additional information on 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Introduction to 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one (CAS No. 2098079-91-3) and Its Emerging Applications in Chemical Biology

2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one, identified by the CAS number 2098079-91-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound belongs to the dihydropyridazine class, a scaffold that has been extensively studied for its potential in drug discovery and medicinal chemistry. The presence of both bromo and fluoro substituents in its molecular structure enhances its versatility, making it a valuable candidate for further exploration in various therapeutic areas.

The structural composition of 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one includes a dihydropyridazine ring system, which is known for its stability and ability to interact with biological targets. The bromoethyl side chain provides a reactive site for further functionalization, while the 4-fluorophenyl group introduces electronic and steric effects that can modulate the compound's binding affinity and selectivity. These features make it an attractive molecule for designing novel bioactive agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. The dihydropyridazine core has been identified as a privileged scaffold in medicinal chemistry, exhibiting notable pharmacological properties. Studies have shown that compounds within this class can exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are crucial in signal transduction pathways associated with cancer, inflammation, and neurodegenerative diseases.

One of the most compelling aspects of 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is its potential as a lead compound for drug development. The bromoethyl moiety allows for facile chemical modifications, enabling researchers to optimize its pharmacokinetic properties and target specificity. Additionally, the 4-fluorophenyl group can enhance binding interactions by participating in π-stacking or hydrophobic interactions with biological targets. These characteristics make it an excellent candidate for structure-activity relationship (SAR) studies aimed at improving therapeutic efficacy.

Recent advancements in computational chemistry have further accelerated the discovery of novel bioactive molecules like 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one. Molecular docking simulations have been employed to predict binding affinities and identify potential drug-target interactions. These computational approaches have revealed that this compound can interact with a variety of biological targets, including protein kinases and transcription factors implicated in cancer progression. Such findings underscore its potential as a therapeutic agent.

The synthesis of 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves multi-step organic reactions that highlight the compound's synthetic accessibility. The dihydropyridazine ring can be constructed through cyclization reactions, while the introduction of bromo and fluoro substituents can be achieved using established halogenation and fluorination techniques. This synthetic pathway ensures that researchers can readily access sufficient quantities of the compound for both preclinical studies and industrial applications.

In conclusion, 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one (CAS No. 2098079-91-3) represents a promising candidate for further exploration in drug discovery. Its unique structural features, combined with its synthetic accessibility and potential biological activities, make it an attractive molecule for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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